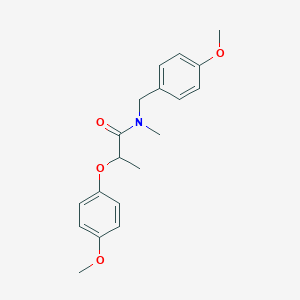![molecular formula C18H24N4O4S B4631806 4-[(CYCLOHEXYLCARBAMOYL)AMINO]-N-(4,5-DIMETHYL-3-ISOXAZOLYL)BENZENESULFONAMIDE](/img/structure/B4631806.png)
4-[(CYCLOHEXYLCARBAMOYL)AMINO]-N-(4,5-DIMETHYL-3-ISOXAZOLYL)BENZENESULFONAMIDE
Übersicht
Beschreibung
4-[(CYCLOHEXYLCARBAMOYL)AMINO]-N-(4,5-DIMETHYL-3-ISOXAZOLYL)BENZENESULFONAMIDE is a sulfonamide antibacterial compound with an oxazole substituent. It exhibits antibiotic activity against a wide range of Gram-negative and Gram-positive organisms . This compound is known for its effectiveness in treating bacterial infections and is sometimes used in combination with other antibiotics .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(CYCLOHEXYLCARBAMOYL)AMINO]-N-(4,5-DIMETHYL-3-ISOXAZOLYL)BENZENESULFONAMIDE involves several steps, including the formation of the isoxazole ring and the sulfonamide group. The reaction conditions typically involve the use of reagents such as sulfanilamide and dimethylisoxazole . The process may include steps like nitration, reduction, and cyclization to achieve the final product.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for efficiency and yield, often involving automated systems and stringent quality control measures to ensure the purity and consistency of the final product .
Analyse Chemischer Reaktionen
Types of Reactions
4-[(CYCLOHEXYLCARBAMOYL)AMINO]-N-(4,5-DIMETHYL-3-ISOXAZOLYL)BENZENESULFONAMIDE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can modify the functional groups within the compound.
Substitution: The compound can undergo substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions . The reaction conditions vary depending on the desired product and may include specific temperatures, solvents, and catalysts.
Major Products Formed
The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield sulfone derivatives, while reduction can produce amine derivatives .
Wissenschaftliche Forschungsanwendungen
4-[(CYCLOHEXYLCARBAMOYL)AMINO]-N-(4,5-DIMETHYL-3-ISOXAZOLYL)BENZENESULFONAMIDE has several scientific research applications:
Wirkmechanismus
The mechanism of action of 4-[(CYCLOHEXYLCARBAMOYL)AMINO]-N-(4,5-DIMETHYL-3-ISOXAZOLYL)BENZENESULFONAMIDE involves inhibiting bacterial enzyme activity. It targets the enzyme dihydropteroate synthase, which is crucial for folate synthesis in bacteria . By inhibiting this enzyme, the compound disrupts bacterial growth and replication, leading to the elimination of the infection .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Sulfisoxazole: Another sulfonamide antibacterial with a similar structure and mechanism of action.
Sulfamethoxazole: A sulfonamide antibiotic often used in combination with trimethoprim.
Sulfadiazine: A sulfonamide used to treat various bacterial infections.
Uniqueness
4-[(CYCLOHEXYLCARBAMOYL)AMINO]-N-(4,5-DIMETHYL-3-ISOXAZOLYL)BENZENESULFONAMIDE is unique due to its specific isoxazole substituent, which enhances its antibacterial activity and spectrum of action . This structural feature distinguishes it from other sulfonamides and contributes to its effectiveness against a broader range of bacterial pathogens .
Eigenschaften
IUPAC Name |
1-cyclohexyl-3-[4-[(4,5-dimethyl-1,2-oxazol-3-yl)sulfamoyl]phenyl]urea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H24N4O4S/c1-12-13(2)26-21-17(12)22-27(24,25)16-10-8-15(9-11-16)20-18(23)19-14-6-4-3-5-7-14/h8-11,14H,3-7H2,1-2H3,(H,21,22)(H2,19,20,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SXJKDBFRBZZBRN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(ON=C1NS(=O)(=O)C2=CC=C(C=C2)NC(=O)NC3CCCCC3)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H24N4O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-[3-(4-bromo-1H-pyrazol-1-yl)propyl]-7-chloro-8-methyl-2-(4-pyridinyl)-4-quinolinecarboxamide](/img/structure/B4631728.png)

![2-[benzyl(methylsulfonyl)amino]-N-[3-(dimethylamino)propyl]benzamide](/img/structure/B4631740.png)
![N-1,3-benzodioxol-5-yl-N~2~-[(4-methoxy-3-methylphenyl)sulfonyl]-N~2~-methylglycinamide](/img/structure/B4631741.png)
![N-[1-(4-chlorobenzyl)-1H-pyrazol-4-yl]-N'-[1-(1-ethyl-1H-pyrazol-5-yl)ethyl]thiourea](/img/structure/B4631753.png)
![4-{3-ethoxy-4-[(4-nitrobenzyl)oxy]benzylidene}-2-(2-fluorophenyl)-1,3-oxazol-5(4H)-one](/img/structure/B4631763.png)
![6-ethoxy-4-({4-[2-oxo-2-(piperidin-1-yl)ethyl]piperazin-1-yl}methyl)-2H-chromen-2-one](/img/structure/B4631771.png)


![METHYL 1-CYCLOPROPYL-7-METHYL-2-{[(4-METHYLPHENYL)METHYL]SULFANYL}-4-OXO-1H,4H-PYRIDO[2,3-D]PYRIMIDINE-5-CARBOXYLATE](/img/structure/B4631785.png)

![methyl 2-{[(2-{[(2,4-difluorophenyl)amino]carbonothioyl}hydrazino)carbonothioyl]amino}-4-ethyl-5-methyl-3-thiophenecarboxylate](/img/structure/B4631796.png)
![N-[[2-chloro-4-(1,3-dioxoisoindol-2-yl)phenyl]carbamothioyl]-4-methyl-3-nitrobenzamide](/img/structure/B4631798.png)
![3,5-dichloro-2-methoxy-N-[4-(1-piperidinylmethyl)phenyl]benzamide](/img/structure/B4631815.png)
